Oxandrolone 17-Sulfate
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Overview
Description
Oxandrolone 17-Sulfate is a synthetic derivative of oxandrolone, an anabolic androgenic steroid. Oxandrolone itself is known for its anabolic properties, which promote muscle growth and recovery. The sulfate ester form, this compound, is designed to enhance the solubility and bioavailability of the compound, making it more effective in therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxandrolone 17-Sulfate typically involves the esterification of oxandrolone with sulfuric acid or its derivatives. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the sulfate ester. The process may involve the following steps:
Oxidation: Oxidizing mestanolone using o-iodoxybenzoic acid to form 17β-hydroxy-17α-methyl-5α-androst-1-en-3-one.
Hydroxylation: Hydroxylating the intermediate to form 1α, 2α, 17β-trihydroxy-17α-methylandrostan-3-one.
Cleavage and Reduction: Cleaving and reducing the intermediate to form oxandrolone.
Esterification: Reacting oxandrolone with sulfuric acid or its derivatives to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxandrolone 17-Sulfate undergoes various chemical reactions, including:
Oxidation: Conversion to oxandrolone metabolites.
Reduction: Reduction of intermediates during synthesis.
Substitution: Formation of sulfate ester from oxandrolone.
Common Reagents and Conditions
Oxidizing Agents: o-Iodoxybenzoic acid for oxidation.
Dehydrating Agents: Used during esterification to facilitate sulfate ester formation.
Catalysts: May be used to enhance reaction rates and yields.
Major Products
Oxandrolone Metabolites: Formed during oxidation and reduction reactions.
This compound: The primary product of esterification.
Scientific Research Applications
Oxandrolone 17-Sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying steroid chemistry and sulfate ester formation.
Biology: Investigated for its effects on muscle growth and recovery in various biological models.
Medicine: Explored for its potential in treating muscle wasting conditions, osteoporosis, and severe burns.
Industry: Utilized in the development of anabolic steroid formulations and therapeutic agents.
Mechanism of Action
Oxandrolone 17-Sulfate exerts its effects by interacting with androgen receptors in target tissues . The sulfate ester enhances the solubility and bioavailability of oxandrolone, allowing for more efficient receptor binding and activation. This interaction leads to increased protein synthesis, muscle growth, and recovery. The molecular pathways involved include the activation of androgen receptor-mediated transcription and subsequent anabolic effects .
Comparison with Similar Compounds
Similar Compounds
Oxandrolone: The parent compound, known for its anabolic properties.
Methandrostenolone: Another anabolic steroid with similar effects but different chemical structure.
Stanozolol: An anabolic steroid with distinct pharmacokinetic properties.
Uniqueness of Oxandrolone 17-Sulfate
This compound is unique due to its enhanced solubility and bioavailability compared to oxandrolone . The sulfate ester form allows for more efficient delivery and utilization in therapeutic applications, making it a valuable compound in medical and research settings.
Properties
Molecular Formula |
C19H30O6S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[(1R,5aS,9aS,11aS)-1,9a,11a-trimethyl-7-oxo-2,3,3a,3b,4,5,5a,6,9,9b,10,11-dodecahydroindeno[4,5-h]isochromen-1-yl] hydrogen sulfate |
InChI |
InChI=1S/C19H30O6S/c1-17-11-24-16(20)10-12(17)4-5-13-14(17)6-8-18(2)15(13)7-9-19(18,3)25-26(21,22)23/h12-15H,4-11H2,1-3H3,(H,21,22,23)/t12-,13?,14?,15?,17-,18-,19+/m0/s1 |
InChI Key |
YPBBZPDXGLWWSK-LWRWTLSVSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC[C@@]2(C)OS(=O)(=O)O)CC[C@@H]4[C@@]3(COC(=O)C4)C |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)OS(=O)(=O)O)CCC4C3(COC(=O)C4)C |
Origin of Product |
United States |
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